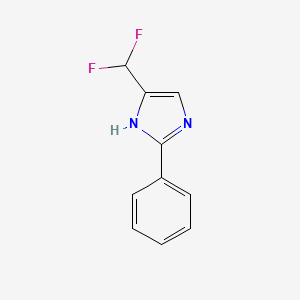

5-(Difluoromethyl)-2-phenylimidazole

Description

Significance of Fluoroalkylated Heterocycles in Advanced Organic Synthesis

Fluorinated heterocycles are a cornerstone of modern chemical sciences, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org The introduction of fluorine or fluoroalkyl groups into heterocyclic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. nih.govresearchgate.net This strategic incorporation of fluorine is a key tool for molecular design, offering chemists the ability to fine-tune characteristics for specific applications. nih.gov The synthesis of these compounds often involves the use of fluorinated building blocks or specialized fluorination reagents to construct the desired heterocyclic systems. researchgate.netresearchgate.net

The difluoromethyl (CF₂H) group, in particular, has garnered considerable attention for its unique electronic properties and its role as a bioisostere. nih.gov Unlike the more common trifluoromethyl group, the CF₂H moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor. nih.govmdpi.com This feature allows it to mimic naturally occurring functional groups such as hydroxyl (OH), thiol (SH), and amine (NH₂) groups, which is a valuable strategy in drug design. nih.gov

The incorporation of a CF₂H group can significantly impact several key molecular attributes:

Lipophilicity : The difluoromethyl group increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and thereby increasing their in vivo half-life. nih.govrsc.org

Bioavailability : By modulating both lipophilicity and metabolic stability, difluoromethylation can lead to improved bioavailability of bioactive compounds. nih.gov

Receptor Binding : The unique steric and electronic profile of the CF₂H group can lead to altered and often enhanced binding interactions with biological targets. mdpi.com

The growing importance of this functional group has spurred the development of numerous synthetic methods for its introduction into organic molecules, including late-stage difluoromethylation techniques that allow for the modification of complex molecules in the final steps of a synthesis. mdpi.comrsc.org

| Property | Hydrogen (H) | Hydroxyl (OH) | Difluoromethyl (CF₂H) | Trifluoromethyl (CF₃) |

|---|---|---|---|---|

| Hydrogen Bond Donor | No | Yes | Yes | No |

| Lipophilicity Contribution | Low | Low (Hydrophilic) | High | Very High |

| Metabolic Stability | Low (Prone to oxidation) | Moderate | High | Very High |

| Bioisosteric Replacement | - | CF₂H, SH, NH₂ | OH, SH, NH₂ | Methyl, Ethyl |

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, it is a "privileged" scaffold in medicinal chemistry due to its versatile chemical properties and its presence in numerous biologically active molecules, including the amino acid histidine. nih.govnih.govijsrtjournal.com

The strategic importance of the imidazole core stems from several key features:

Binding Interactions : The imidazole ring's electron-rich nature and the presence of both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen) allow it to engage in multiple types of interactions with biological targets like enzymes and receptors. nih.govnumberanalytics.com

Synthetic Versatility : The imidazole ring can be readily synthesized and functionalized at various positions, providing a rich source of chemical diversity for creating libraries of compounds. nih.govnih.gov

Physicochemical Properties : It is a planar, aromatic system that is soluble in water and other polar solvents. The basicity of the non-protonated nitrogen allows for the formation of stable salts. nih.gov

Coordination Chemistry : Imidazole and its derivatives are effective ligands that can coordinate with a variety of metal ions, a property utilized in the design of catalysts and metallodrugs. researchgate.netcaloongchem.com

This combination of properties has led to the incorporation of the imidazole scaffold into a wide array of pharmaceuticals. nih.govbiolmolchem.com

Contextual Overview of Phenylimidazole Derivatives in Academic Research

The synthesis of phenylimidazoles has been a subject of study for over a century. Early methods often involved the condensation of three components, such as an aldehyde (like benzaldehyde), a 1,2-dicarbonyl compound (like glyoxal), and ammonia. google.com This approach, known as the Debus synthesis, provided a direct route to variously substituted imidazoles. nih.gov

Over the years, synthetic methodologies have evolved significantly. Modern approaches offer greater control and efficiency, including:

De novo ring synthesis : Reaction of α-haloketones with formamide (B127407) remains a common strategy. nih.govgoogle.com

Cross-coupling reactions : Palladium- or copper-catalyzed cross-coupling reactions have become powerful tools for attaching phenyl groups to pre-formed imidazole rings. google.com

The reactivity of the phenylimidazole scaffold is characterized by the properties of both the imidazole and benzene (B151609) rings. The imidazole ring can undergo N-alkylation, N-arylation, and electrophilic substitution, while the phenyl ring is amenable to standard electrophilic aromatic substitution reactions, with the imidazole substituent influencing the regioselectivity. nih.govcaloongchem.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Solid, cream-colored powder |

| Melting Point | 142-148 °C |

| Solubility | Insoluble in water; soluble in ethanol, methanol |

Data sourced from caloongchem.comsigmaaldrich.comnih.gov

The logical progression of molecular design, combining the advantageous properties of the difluoromethyl group with the privileged phenylimidazole scaffold, has led to the emergence of difluoromethylated phenylimidazoles as targets of academic and industrial research. The synthesis of these compounds presents unique challenges, often requiring specialized difluoromethylating reagents or the use of fluorinated building blocks. researchgate.net

For a molecule like 5-(difluoromethyl)-2-phenylimidazole, the difluoromethyl group is positioned on the imidazole ring itself. This placement is expected to significantly influence the electronic properties of the heterocyclic core, potentially altering its pKa, hydrogen-bonding capabilities, and metabolic stability. The development of efficient synthetic routes to access such specifically substituted isomers is an active area of research, driven by the potential of these compounds in various applications, particularly in the design of new therapeutic agents. rsc.orgresearchgate.net While much of the published research focuses on related structures like difluoromethylated benzimidazoles, the underlying principles of synthesis and the expected modulation of properties are directly applicable to the phenylimidazole series. ossila.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-phenyl-1H-imidazole |

InChI |

InChI=1S/C10H8F2N2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-6,9H,(H,13,14) |

InChI Key |

OUSDJHIRZJODOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethyl 2 Phenylimidazole and Analogues

Direct Difluoromethylation Approaches

Direct difluoromethylation involves the introduction of the CF2H group onto a pre-formed imidazole (B134444) ring, either at a nitrogen atom (N-difluoromethylation) or a carbon atom (C-difluoromethylation).

N-Difluoromethylation of Imidazole Precursors

Chlorodifluoromethane (B1668795) (ClCF2H), also known as Freon-22, is a classical and cost-effective reagent for introducing the difluoromethyl group. The N-difluoromethylation of phenyl-substituted imidazoles using this reagent has been reported. Specifically, 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) can be N-difluoromethylated with chlorodifluoromethane in the presence of a strong base such as sodium hydride (NaH). researchgate.netresearchgate.net This method involves the deprotonation of the imidazole nitrogen, followed by nucleophilic attack on the difluorocarbene (:CF2) generated in situ from ClCF2H.

A study by Lyga and Patera demonstrated the feasibility of this transformation for a range of phenylazoles. researchgate.netresearchgate.net The reaction conditions typically involve treating the imidazole substrate with at least one equivalent of sodium hydride in a suitable aprotic solvent, followed by the introduction of chlorodifluoromethane gas.

Table 1: N-Difluoromethylation of Phenylimidazoles with Chlorodifluoromethane

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 2-Phenylimidazole | ClCF2H, NaH | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | researchgate.netresearchgate.net |

| 4-Phenylimidazole | ClCF2H, NaH | 1-(Difluoromethyl)-4-phenyl-1H-imidazole | researchgate.netresearchgate.net |

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMS-CF3), is a versatile reagent for the introduction of trifluoromethyl and, more recently, difluoromethyl groups. Direct N-difluoromethylation of imidazoles and benzimidazoles has been successfully achieved using TMS-CF3 under neutral conditions. This methodology offers an advantage over methods requiring strong bases, thereby tolerating a wider range of functional groups.

The reaction is typically initiated by a fluoride (B91410) source, which promotes the formation of a difluorocarbene intermediate from TMS-CF3. This intermediate is then trapped by the imidazole nitrogen to afford the N-difluoromethylated product. Good to excellent yields have been reported for a variety of imidazole and benzimidazole (B57391) derivatives.

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, their application to the direct N-difluoromethylation of imidazoles is not well-established in the scientific literature. Current research on palladium-catalyzed difluoromethylation of heteroaromatics, including imidazoles, has predominantly focused on the formation of C-CF2H bonds.

These methods typically involve the cross-coupling of a halo-imidazole (e.g., bromo- or iodo-imidazole) with a difluoromethyl source. Various palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the site-specific incorporation of the difluoromethyl group onto the carbon framework of the imidazole ring. However, analogous palladium-catalyzed strategies for the direct formation of N-CF2H bonds on imidazole substrates remain an area for future development.

C-Difluoromethylation at the Imidazole Ring

A powerful and widely used method for the synthesis of difluoromethyl-substituted compounds is the deoxyfluorination of corresponding carbonyl or alcohol precursors. In the context of imidazoles, 2-(difluoromethyl)imidazoles and 4-(difluoromethyl)imidazoles have been prepared through the deoxyfluorination of hydroxymethyl- or formylimidazole precursors. researchgate.net

This transformation involves the replacement of the oxygen atoms of a formyl group (CHO) or the hydroxyl group of a hydroxymethyl group (CH2OH) with two fluorine atoms. A variety of deoxyfluorinating reagents can be employed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor being the most common. researchgate.net More modern, safer, and selective reagents such as PyFluor have also been developed for deoxyfluorination reactions. acs.org

For the synthesis of 5-(difluoromethyl)-2-phenylimidazole, a plausible synthetic route would involve the preparation of 2-phenyl-1H-imidazole-5-carbaldehyde or (2-phenyl-1H-imidazol-5-yl)methanol as the key precursor. Treatment of this aldehyde or alcohol with a suitable deoxyfluorinating agent would then yield the desired product.

Table 2: Deoxyfluorinating Reagents and Their Applications

| Reagent | Precursor Functional Group | Product Functional Group | Key Characteristics |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Aldehyde, Ketone, Alcohol | gem-Difluoroalkane, Alkyl fluoride | Widely used but can be thermally unstable. |

| Deoxo-Fluor™ | Aldehyde, Ketone, Alcohol | gem-Difluoroalkane, Alkyl fluoride | More thermally stable alternative to DAST. |

| PyFluor® | Alcohol | Alkyl fluoride | Thermally stable, selective, and often produces fewer elimination byproducts. |

| Ph2S/Selectfluor | Aldehyde | gem-Difluoroalkane | A newer method offering mild reaction conditions. cas.cn |

The general reaction scheme for this approach is as follows:

Step 1: Synthesis of the Precursor: Preparation of 2-phenyl-1H-imidazole-5-carbaldehyde or (2-phenyl-1H-imidazol-5-yl)methanol through established synthetic routes for imidazole functionalization.

Step 2: Deoxyfluorination: Reaction of the aldehyde or alcohol precursor with a deoxyfluorinating agent (e.g., DAST) in an appropriate solvent to afford this compound.

This method provides a valuable alternative to direct C-H difluoromethylation, particularly when regioselective functionalization of the imidazole ring is required.

Visible-Light-Promoted Radical Difluoromethylation Techniques

Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for the formation of carbon-fluorine bonds. In the context of imidazole synthesis, this approach facilitates the generation of difluoromethyl radicals from various precursors, which can then be incorporated into the imidazole framework.

An efficient protocol for the synthesis of CF2H-substituted polycyclic imidazoles involves the visible-light-induced radical cascade difluoromethylation/cyclization of imidazoles bearing an unactivated alkene tether. nih.gov This method utilizes difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) as a stable and easily accessible source of the difluoromethyl radical. nih.gov The reaction proceeds under mild conditions, without the need for additives, and demonstrates a broad substrate scope, affording the desired products in moderate to good yields. nih.gov Mechanistic studies confirm that the reaction proceeds via a difluoromethyl radical pathway. nih.gov

Another sustainable approach employs difluoroacetic acid (CF2HCOOH) or α,α-difluorobenzeneacetic acid (PhCF2COOH) as the difluoromethyl radical precursor in the presence of an oxidant like PhI(OAc)2 under visible light irradiation. nih.gov This metal- and photocatalyst-free method allows for the efficient synthesis of difluoromethylated and aryldifluoromethylated polycyclic imidazoles. nih.gov The reaction is initiated by the homolysis of a hypervalent iodine intermediate, generating the CF2H radical, which then adds to the unactivated alkene. nih.gov Subsequent intramolecular cyclization and a single-electron-transfer process lead to the final product. nih.gov

The following table summarizes representative examples of visible-light-promoted radical difluoromethylation for the synthesis of polycyclic imidazole analogues.

| Substrate | CF2H Source | Oxidant/Catalyst | Product | Yield (%) |

| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | CF2HCOOH | PhI(OAc)2 | 5-(difluoromethyl)-5,6-dihydrobenzo acs.orgnih.govimidazo[2,1-a]isoquinoline | 85 |

| Imidazole with unactivated olefin | [Ph3PCF2H]+Br− | Visible Light | CF2H-substituted bicyclic imidazole | 70-80 |

Nucleophilic Difluoromethylation via Organometallic Reagents

Nucleophilic difluoromethylation offers a complementary approach to radical methods, typically involving the reaction of an organometallic reagent with an electrophilic substrate. While direct C5-difluoromethylation of a preformed 2-phenylimidazole ring is challenging, methods have been developed for the introduction of a difluoromethyl group onto the imidazole core.

The combination of a Brønsted superbase with a weak Lewis acid enables the deprotonation of difluoromethyl arenes (ArCF2H) to generate nucleophilic ArCF2− synthons. acs.org These stabilized carbanions can then react with various electrophiles. For instance, N-benzyl-2-difluoromethyl-benzimidazole has been successfully deprotonated and the resulting nucleophile trapped with an electrophile, demonstrating the feasibility of generating a nucleophilic difluoromethyl group on an imidazole-containing molecule. acs.org

Furthermore, the direct nucleophilic difluoromethylation of C=N bonds in heterocycles has been achieved using difluoromethyl silane (B1218182) reagents. organic-chemistry.org This method involves the activation of the heterocycle with an alkylating agent to form a cyclic iminium salt, which is then attacked by the nucleophilic difluoromethyl source. organic-chemistry.org While not directly demonstrated for the C5 position of a pre-existing imidazole, this strategy highlights the potential of nucleophilic difluoromethylation in functionalizing imidazole analogues.

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions provide an elegant and step-economical approach to the synthesis of complex molecules like this compound and its analogues from simple precursors in a single operation.

Gold(I)-Catalyzed Intramolecular Hydroamination of Fluorinated N′-Aryl-N-Propargyl Amidines

Gold(I) catalysts have proven to be exceptionally effective in promoting the cyclization of N′-aryl-N-propargyl amidines to form imidazole derivatives. This transformation proceeds via a 5-exo-dig intramolecular hydroamination. mit.edu When fluorinated propargyl amidines are employed, this methodology provides a direct route to fluoroalkyl-substituted imidazoles. mit.edu

In a typical reaction, a gold(I) catalyst, such as Ph3PAuCl activated by a silver salt, facilitates the nucleophilic attack of the amidine nitrogen onto the gold-activated alkyne. acs.org This is followed by protonolysis to regenerate the catalyst and yield the imidazole product. acs.org This method has been successfully applied to the synthesis of 2-fluoroalkyl-5-methyl imidazoles. mit.edu Furthermore, the reaction can be diverted to produce imidazole-5-carbaldehydes in the presence of N-iodosuccinimide (NIS). mit.edu

Palladium-Catalyzed Cascade Cyclizations involving Fluorinated Propargylamidines

Palladium catalysis offers a versatile platform for the construction of heterocyclic systems through cascade reactions. A notable example is the palladium-catalyzed four-component carbonylative cyclization for the synthesis of trifluoromethyl-containing trisubstituted imidazoles. nih.gov This reaction utilizes trifluoroacetimidoyl chlorides, propargyl amines, diaryliodonium salts, and carbon monoxide. nih.gov The proposed mechanism involves an initial aminopalladation, followed by CO insertion, and subsequent reductive elimination to form the imidazole ring. nih.gov Diaryliodonium salts serve as both an aryl source and an oxidant in this process. nih.gov

While this example focuses on trifluoromethyl groups, the principles can be extended to the synthesis of difluoromethylated analogues. The palladium-catalyzed cyclization of N-propargylamides has also been shown to produce oxazoles, indicating the potential for related cascade reactions with amidine substrates to yield imidazoles. nih.gov

Metal-Free Cascade Michael Addition/Azidation/Cycloamination Processes

In a move towards more sustainable synthetic methods, metal-free cascade reactions have been developed for the synthesis of imidazoles. An electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization. This method avoids the use of transition metal catalysts and chemical oxidants, relying instead on electrochemical oxidation to induce the cascade. While the direct application to fluorinated substrates has not been extensively reported, the versatility of electrochemical methods suggests potential for adaptation.

Another metal-free approach involves the reaction of α-azidoenones with nitriles under thermal or microwave conditions to form tri-substituted NH-imidazoles. This reaction proceeds through the formation of a 2H-azirine intermediate followed by cyclization with the nitrile.

Formation of Polycyclic Imidazoles via Radical Cyclization

Radical cyclization reactions provide a powerful means for the construction of polycyclic imidazole systems, particularly those bearing a difluoromethyl group. As discussed in section 2.1.2.2, visible-light-promoted radical difluoromethylation followed by cyclization is a prominent strategy. nih.govnih.gov

These reactions typically involve the generation of a difluoromethyl radical which adds to a tethered alkene on the imidazole core. nih.govnih.gov The resulting alkyl radical then undergoes an intramolecular cyclization onto the imidazole ring or an appended aromatic ring, leading to the formation of a new ring system. nih.govnih.gov This approach has been successfully employed to synthesize a variety of CF2H-substituted tricyclic and bicyclic imidazoles. nih.gov

The table below showcases the diversity of polycyclic imidazoles synthesized via radical cyclization.

| Starting Material | Radical Source | Conditions | Product | Yield (%) |

| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | CF2HCOOH / PhI(OAc)2 | Visible Light, rt | 5-(difluoromethyl)-5,6-dihydrobenzo acs.orgnih.govimidazo[2,1-a]isoquinoline | 85 |

| Olefin-containing imidazole | [Ph3PCF2H]+Br− | Visible Light | CF2H-substituted polycyclic imidazole | Moderate to Excellent |

| N-alkenyl 2-aryl benzimidazole | CF3SO2Na | Visible Light | CF3-substituted tricyclic benzimidazole | Good |

Precursor-Based and Derivatization Strategies

The synthesis of this compound can be approached through various precursor-based and derivatization strategies. These methods involve the use of pre-functionalized building blocks or the late-stage introduction of the difluoromethyl group onto a pre-existing phenylimidazole scaffold.

Synthesis from Halodifluoromethyl Building Blocks

One effective strategy for the synthesis of difluoromethylated imidazoles involves the use of building blocks already containing a halodifluoromethyl group. These precursors can be either N-substituted or C-substituted with the halodifluoromethyl moiety.

The synthesis of N-bromodifluoromethyl imidazole has been reported through the reaction of the sodium salt of imidazole with dibromodifluoromethane (B1204443) (CF2Br2) in dimethylformamide (DMF). The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, has been shown to facilitate this reaction, leading to the formation of the N-bromodifluoromethyl imidazole in high yield. The choice of the counterion for the imidazole anion is crucial, with lithium and sodium salts showing slower reaction rates compared to when zinc dust is used, although the latter can lead to the formation of byproducts.

This N-functionalized imidazole can then potentially serve as a precursor for further synthetic manipulations to achieve the desired substitution pattern, including the migration of the difluoromethyl group or the construction of the 2-phenyl substituent.

While direct methods for the synthesis of C-halodifluoromethyl-substituted imidazoles are not extensively documented, analogous strategies from other heterocyclic systems, such as pyrazoles, suggest potential routes. For instance, the bromodifluoromethylation of pyrazole (B372694) sodium salts with dibromodifluoromethane has been achieved. A similar approach could conceivably be applied to an appropriately substituted imidazole precursor to install a C-bromodifluoromethyl group.

Another potential, though less direct, route could involve the cyclization of a precursor that already contains the C-halodifluoromethyl moiety. For example, a halodifluoromethylated amidine could be reacted with a suitable dicarbonyl compound to construct the imidazole ring with the desired C-substituent.

Fluoroalkyl Azide Cycloaddition Routes to N-Perfluoroalkyl Imidazoles

A powerful method for the synthesis of N-perfluoroalkyl imidazoles involves the rhodium-catalyzed transannulation of N-(per)fluoroalkyl-1,2,3-triazoles with nitriles. rsc.orgrsc.orgbeilstein-journals.orgnih.gov This approach leverages the reactivity of triazoles as precursors to rhodium iminocarbene intermediates, which then undergo a cycloaddition with a nitrile to form the imidazole ring.

The synthesis begins with the preparation of N-(per)fluoroalkyl-1,2,3-triazoles, which can be readily accessed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of perfluoroalkyl azides with terminal alkynes. rsc.org These triazoles are then subjected to rhodium(II) catalysis, often under microwave heating, in the presence of a nitrile. The reaction proceeds via the ring-opening of the triazole to form a rhodium iminocarbene, which is then trapped by the nitrile in a [3+2] cycloaddition to afford the N-perfluoroalkyl imidazole. rsc.orgnih.gov

This methodology has been shown to be applicable to a variety of N-(per)fluoroalkyl substituents, including trifluoromethyl, pentafluoroethyl, and perfluoropropyl groups. rsc.org Furthermore, the reaction tolerates a range of functional groups on both the triazole and the nitrile components, allowing for the synthesis of a diverse array of substituted N-perfluoroalkyl imidazoles. rsc.orgrsc.org

| Catalyst | Triazole Substituent (R¹) | Nitrile Substituent (R²) | Product | Yield (%) |

| Rh₂(OAc)₄ | Phenyl | Phenyl | 1-(Perfluoroalkyl)-2,5-diphenyl-1H-imidazole | 82 |

| Rh₂(OAc)₄ | Phenyl | 4-Methoxyphenyl | 1-(Perfluoroalkyl)-5-phenyl-2-(4-methoxyphenyl)-1H-imidazole | 75 |

| Rh₂(OAc)₄ | Phenyl | 4-Chlorophenyl | 1-(Perfluoroalkyl)-5-phenyl-2-(4-chlorophenyl)-1H-imidazole | 88 |

| Rh₂(OAc)₄ | Methyl | Phenyl | 1-(Perfluoroalkyl)-5-methyl-2-phenyl-1H-imidazole | 70 |

Table 1: Examples of Rhodium-Catalyzed Transannulation of N-(Per)fluoroalkyl-1,2,3-triazoles with Nitriles. nih.gov

Diversification of Phenylimidazole Scaffolds with Difluoromethyl Groups

An alternative to building the difluoromethylated imidazole from precursors is the direct introduction of the difluoromethyl group onto a pre-formed phenylimidazole scaffold. This late-stage functionalization is an attractive strategy, particularly for the synthesis of analogues of biologically active compounds.

Direct C-H difluoromethylation of heterocycles, including imidazoles, can be achieved through radical-based methods. nih.govnih.govrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the electron-rich imidazole ring. Common sources of the difluoromethyl radical include sodium difluoromethanesulfinate (NaSO2CF2H) and other reagents that can release •CHF2 under oxidative conditions. nih.govnih.gov

Photocatalysis has emerged as a powerful tool for promoting these C-H difluoromethylation reactions under mild conditions. nih.govmdpi.combirmingham.ac.uk In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, can initiate a single-electron transfer process to generate the difluoromethyl radical from its precursor. This radical then engages in the C-H functionalization of the heterocycle. The regioselectivity of the difluoromethylation can be influenced by the electronic properties of the imidazole ring and the reaction conditions. For a 2-phenylimidazole scaffold, the C5 position is a likely site for radical attack due to its electronic character.

| Difluoromethyl Source | Catalyst/Conditions | Substrate | Product | Yield (%) |

| NaSO₂CF₂H | Organic Photoredox Catalyst / O₂ | Heterocycle | C-H Difluoromethylated Heterocycle | Moderate to Excellent |

| NaSO₂CF₂H | Dual-Active-Centered Covalent Organic Frameworks / Visible Light | Heterocycle | C-H Difluoromethylated Heterocycle | High |

Table 2: General Conditions for Direct C-H Difluoromethylation of Heterocycles. nih.govnih.gov

While specific examples of the direct difluoromethylation of 2-phenylimidazole to this compound are not extensively detailed in the provided search results, the general applicability of these methods to a wide range of heterocycles suggests that this is a viable synthetic route. nih.govnih.govbirmingham.ac.uk

Mechanistic Investigations of 5 Difluoromethyl 2 Phenylimidazole Transformations

Reaction Pathways in Difluoromethylation

The installation of a difluoromethyl group onto a 2-phenylimidazole (B1217362) core can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. These include methods promoted by visible light, catalyzed by transition metals, or mediated by bases.

Radical Intermediates in Visible-Light Promoted Reactions

Visible-light-promoted reactions offer an efficient and environmentally friendly approach for the synthesis of difluoromethylated imidazoles, proceeding through radical intermediates without the need for metal catalysts or additives. nih.gov A plausible mechanism for the difluoromethylation and cyclization of an N-alkenyl imidazole (B134444), which can be extrapolated to the direct difluoromethylation of the imidazole core, involves the generation of a difluoromethyl radical (•CF2H). nih.gov

The process is initiated by the homolysis of a hypervalent iodine reagent, such as PhI(OCOCF2H)2, under visible light irradiation. This generates an iodanyl radical and the crucial •CF2H radical. nih.gov This highly reactive •CF2H radical then adds to the imidazole ring system to form a radical intermediate. Subsequent steps, such as single-electron-transfer (SET) processes, lead to the final difluoromethylated product. nih.gov The involvement of radical intermediates is substantiated by control experiments where the addition of radical scavengers like TEMPO or BHT significantly inhibits the reaction. nih.gov

Table 1: Key Steps in Visible-Light Promoted Difluoromethylation

| Step | Description | Intermediates Involved |

| Initiation | Homolysis of a difluoroacetate source (e.g., PhI(OCOCF2H)2) under visible light. | Iodanyl radical (PhI(OCOCF2H)•), Difluoromethyl radical (•CF2H) |

| Propagation | Regioselective addition of the •CF2H radical to the imidazole substrate. | Difluoromethylated radical intermediate |

| Termination/Product Formation | Single-electron-transfer (SET) process and subsequent steps to yield the final product. | Cationic intermediate, Final difluoromethylated imidazole |

This table is a generalized representation based on mechanistic studies of related systems. nih.gov

Transition Metal-Catalyzed Mechanisms (e.g., Au(I), Pd(II))

Transition metals, particularly palladium, are pivotal in catalyzing the difluoromethylation of aryl and heteroaryl compounds. Palladium(II)-catalyzed cross-coupling reactions represent a robust method for forming C-CF2H bonds. One common strategy involves the coupling of an aryl boronic acid derivative of 2-phenylimidazole with a difluoromethyl source. nih.govsemanticscholar.org

A recently developed method utilizes the ex situ generation of difluoroiodomethane (ICF2H), which then participates in a Pd-catalyzed Suzuki-type coupling reaction with aryl boronic acids. nih.govsemanticscholar.org The catalytic cycle is believed to involve the standard steps of a Suzuki coupling: oxidative addition of ICF2H to a Pd(0) species, transmetalation with the aryl boronic acid, and reductive elimination to furnish the difluoromethylated arene and regenerate the Pd(0) catalyst. This method has proven effective for a range of substrates, including those with pharmaceutically relevant scaffolds. nih.govsemanticscholar.org While Au(I) catalysis is known in other contexts, specific mechanisms for the difluoromethylation of imidazoles are less commonly detailed in the reviewed literature compared to palladium-catalyzed pathways.

Base-Mediated Difluoromethylation Mechanisms and Selectivity

Base-mediated, metal-free difluoromethylation provides an alternative pathway that often relies on the generation of difluorocarbene (:CF2) or the activation of the imidazole ring. One approach involves using the Ruppert-Prakash reagent (TMSCF3) with a base. The reaction is proposed to proceed through an intermediate imidazolide (B1226674) anion, which is stabilized by solvent molecules and counterions. enamine.net

Two potential mechanisms have been calculated for this transformation:

The imidazolide anion reacts directly with difluorocarbene (formed from TMSCF3). The resulting adduct then attacks another TMSCF3 molecule, leading to the 2-(trimethylsilyl)difluoromethyl-substituted intermediate, which subsequently converts to the final product. enamine.net

Alternatively, the imidazolide anion undergoes silylation at the N-3 position. This is followed by the addition of difluorocarbene at the C-2 position and a subsequent 1,3-shift of the trimethylsilyl group to the carbon of the CF2 moiety. enamine.net

Another method employs diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor in the presence of a base like potassium fluoride (B91410) to achieve N-difluoromethylation of imidazoles. researchgate.net The selectivity (C- vs. N-difluoromethylation) in base-mediated reactions is highly dependent on the specific reagents, substrate, and reaction conditions employed.

Reactivity Profile of the Difluoromethyl Group on the Imidazole Ring

The presence of the electron-withdrawing difluoromethyl group at the 5-position of the 2-phenylimidazole ring significantly influences its chemical reactivity, particularly its stability towards hydrolysis and its susceptibility to substitution reactions.

Hydrolytic Instability and Mechanism of Fluoride Loss

A difluoromethyl group attached directly to an imidazole ring exhibits significant reactivity towards basic hydrolysis. acs.orgresearchgate.net The rate of fluoride loss from the molecule is correlated with increasing pH, indicating that the mechanism is base-dependent. acs.orgresearchgate.net

The proposed mechanism for this hydrolytic instability involves several key steps:

Deprotonation: The initial step is the ionization of the imidazole N-H proton by a base, forming the imidazolate anion.

HF Elimination: The resulting anion facilitates the elimination of a fluoride ion (as HF) to form a transient azafulvene intermediate. This step is often rate-limiting.

Solvent Reaction: The highly reactive azafulvene intermediate then rapidly reacts with water (or other solvent molecules) to yield the final hydrolyzed product, which is typically a formyl group or a carboxylic acid after further oxidation. acs.orgresearchgate.net

This inherent instability under basic conditions is a critical consideration in the design and handling of difluoromethyl-substituted imidazoles.

Table 2: Rate of Fluoride Loss vs. pH (Illustrative Data)

| pH | Relative Rate of Fluoride Loss |

| 7 | Low |

| 8 | Moderate |

| 9 | High |

| 10 | Very High |

This table illustrates the general trend of increased hydrolytic instability with increasing pH as described in the literature. acs.orgresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the difluoromethyl group and the imidazole ring governs the molecule's behavior in substitution reactions.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic substitution. However, the strongly electron-withdrawing nature of the CF2H group deactivates the imidazole ring towards electrophilic attack. quora.com Electrophilic substitution, if it occurs, would be directed away from the electron-deficient regions of the ring. The precise position of substitution (e.g., C-4) would depend on a balance of electronic and steric factors.

Intramolecular Cyclization and Rearrangement Mechanisms

While specific mechanistic studies detailing the intramolecular cyclization and rearrangement of 5-(Difluoromethyl)-2-phenylimidazole are not extensively documented in dedicated research, plausible pathways can be postulated based on established principles of imidazole chemistry and the reactivity of analogous heterocyclic systems. Theoretical and experimental studies on related substituted imidazoles provide a framework for understanding the potential transformations this compound might undergo, particularly under thermal or photochemical conditions.

One of the primary avenues for rearrangement in imidazole derivatives is through photochemical isomerization. Computational studies on methyl-substituted imidazoles have elucidated two main reaction pathways in their first excited state: a conical intersection path and an internal cyclization-isomerization path. nih.gov These theoretical models suggest that upon photoexcitation, imidazoles can undergo significant geometric rearrangements, leading to the formation of various isomers. nih.gov

For this compound, a hypothetical photochemical rearrangement could proceed through an initial excitation to an excited state, followed by structural changes that could involve the phenyl and difluoromethyl substituents. The conical intersection pathway would involve a rapid, radiationless decay back to the ground electronic state, resulting in a rearranged isomeric structure. nih.gov Alternatively, the internal cyclization-isomerization path would involve a sequence of smaller, more defined geometric changes, potentially leading to a bicyclic intermediate that then re-aromatizes to a new imidazole isomer. nih.gov

The presence of the phenyl group at the 2-position and the difluoromethyl group at the 5-position would significantly influence the energetics and preferred pathways of such rearrangements. The electron-withdrawing nature of the difluoromethyl group and the steric and electronic effects of the phenyl ring would be critical factors in determining the stability of any intermediates and transition states.

Intramolecular cyclization, in the stricter sense of forming a new ring fused to the imidazole core, would necessitate the presence of a reactive side chain on either the phenyl ring or attached to one of the nitrogen atoms of the imidazole. While this compound itself lacks such a group, derivatives functionalized with, for example, an alkene-containing substituent could undergo ring-closing metathesis to form fused bicyclic imidazole systems. researchgate.netorganic-chemistry.org The mechanism for such a reaction is well-established and proceeds through a metallacyclobutane intermediate when catalyzed by ruthenium or molybdenum complexes. organic-chemistry.org

The following interactive data tables provide hypothetical comparative data for potential intramolecular transformations of a substituted this compound derivative, illustrating the kind of research findings that would be generated in a detailed mechanistic investigation.

| Rearrangement Pathway | Proposed Intermediate | Calculated Activation Energy (kcal/mol) | Solvent |

|---|---|---|---|

| Conical Intersection Path | Twisted Imidazole Structure | 35.2 | Acetonitrile |

| Internal Cyclization-Isomerization | Bicyclic Azirine Intermediate | 42.5 | Acetonitrile |

| Conical Intersection Path | Twisted Imidazole Structure | 38.1 | Methanol |

| Internal Cyclization-Isomerization | Bicyclic Azirine Intermediate | 45.8 | Methanol |

| Substituent at para-position of Phenyl Ring | Reaction Time (hours) | Quantum Yield (%) | Wavelength (nm) |

|---|---|---|---|

| -H | 6 | 45 | 254 |

| -OCH3 | 4 | 62 | 254 |

| -NO2 | 12 | 21 | 254 |

| -Cl | 8 | 38 | 254 |

Advanced Spectroscopic and Structural Characterization Techniques for 5 Difluoromethyl 2 Phenylimidazole

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 5-(Difluoromethyl)-2-phenylimidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine nuclei.

The structural elucidation of this compound relies on the analysis of one-dimensional NMR spectra, which provide information on the chemical environment, connectivity, and multiplicity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the phenyl, imidazole (B134444), and difluoromethyl protons. The phenyl protons typically appear as a complex of multiplets in the aromatic region (approx. 7.2-8.0 ppm). The lone proton on the imidazole ring (H-4) would likely appear as a singlet or a very fine doublet due to long-range coupling. A key diagnostic signal is the proton of the difluoromethyl (-CHF₂) group. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms (a characteristic ²JH-F coupling constant of approximately 50-60 Hz). The N-H proton of the imidazole ring may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The phenyl ring carbons and imidazole ring carbons (C-2, C-4, and C-5) would be observed in the aromatic/heteroaromatic region. The carbon atom of the difluoromethyl group (C-CHF₂) is of particular interest; it is expected to appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JC-F), typically in the range of 200-250 Hz. The carbon atoms of the imidazole ring can sometimes be difficult to observe due to fast tautomerization processes on the NMR timescale, which can lead to signal broadening. mdpi.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial characterization technique. nih.gov The spectrum for this compound is expected to show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet by the adjacent proton (with a ²JF-H coupling constant matching that seen in the ¹H NMR). The chemical shift of difluoromethyl groups attached to heterocyclic systems can vary, but values in the range of -80 to -120 ppm (relative to a standard like CFCl₃) are common. asianpubs.orgmdpi.com

Table 1: Expected NMR Spectroscopic Data for this compound This is an interactive table. Click on the headers to sort the data.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Phenyl-H | ~ 7.2 - 8.0 | Multiplet | JH-H ≈ 7-8 |

| ¹H | Imidazole-H4 | ~ 7.1 - 7.5 | Singlet / fine doublet | - |

| ¹H | Imidazole-NH | Variable (broad) | Singlet (broad) | - |

| ¹H | -CH F₂ | ~ 6.5 - 7.5 | Triplet | ²JH-F ≈ 50-60 |

| ¹³C | Phenyl-C | ~ 125 - 135 | - | - |

| ¹³C | Imidazole-C2 | ~ 145 - 150 | - | - |

| ¹³C | Imidazole-C4/C5 | ~ 115 - 140 | - | - |

| ¹³C | -C HF₂ | ~ 110 - 120 | Triplet | ¹JC-F ≈ 200-250 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, primarily confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons, most notably linking the triplet at ~6.5-7.5 ppm in the ¹H spectrum to the triplet at ~110-120 ppm in the ¹³C spectrum, confirming the -CHF₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈F₂N₂), the molecular weight is 194.19 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 194. The fragmentation pattern would likely involve characteristic losses. The difluoromethyl group is a potential site of fragmentation, possibly leading to the loss of a fluorine radical (·F) or hydrogen fluoride (B91410) (HF), resulting in fragments at m/z 175 and 174, respectively. Cleavage of the entire difluoromethyl group would yield a fragment at m/z 143. Another major fragmentation pathway could involve the cleavage of the phenyl ring, leading to characteristic aromatic fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound This is an interactive table. Click on the headers to sort the data.

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₁₀H₈F₂N₂]⁺ |

| 175 | [M - F]⁺ | [C₁₀H₈FN₂]⁺ |

| 174 | [M - HF]⁺ | [C₁₀H₇FN₂]⁺ |

| 143 | [M - CHF₂]⁺ | [C₉H₇N₂]⁺ |

| 117 | Phenylimidazole fragment | [C₈H₅N₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. rsc.org While no published crystal structure for this compound is currently available, the technique would yield precise data on bond lengths, bond angles, and torsion angles.

A crystallographic analysis would confirm the planarity of the imidazole and phenyl rings and determine the dihedral angle between them. Crucially, it would reveal the intermolecular interactions that govern the crystal packing. In the solid state, it is highly probable that the molecules would form hydrogen-bonded dimers or chains via the imidazole N-H donor and the lone pair on the sp²-hybridized nitrogen atom of an adjacent molecule. Furthermore, weak C-H···F and π-π stacking interactions involving the phenyl rings are also plausible and would be fully characterized by this method.

Table 3: Structural Parameters Obtainable from X-ray Crystallography This is an interactive table. Click on the headers to sort the data.

| Parameter | Description | Expected Information |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | a, b, c lengths (Å) and α, β, γ angles (°) |

| Space Group | The symmetry elements of the crystal lattice. | e.g., P2₁/c, P-1 |

| Bond Lengths | The precise distance between bonded atoms. | C-F, C-N, C-C, N-H, C-H bond lengths (Å) |

| Bond Angles | The angle between three connected atoms. | Angles within the imidazole and phenyl rings (°) |

| Torsion Angles | The dihedral angle between two planes defined by atoms. | Angle between the phenyl and imidazole rings (°) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band above 3000 cm⁻¹, typical for N-H stretching in imidazoles, would be prominent. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from both the phenyl and imidazole rings. The most diagnostic signals for this molecule would be the strong C-F stretching vibrations associated with the difluoromethyl group, which typically appear in the 1100-1350 cm⁻¹ region. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected. While C-F bonds are typically weak Raman scatterers, other skeletal vibrations may be more prominent than in the IR spectrum.

Table 4: Expected Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Imidazole N-H | 3100 - 3300 (broad) | Medium-Strong |

| C-H Stretch | Aromatic (Phenyl, Imidazole) | 3000 - 3100 | Medium-Weak |

| C=N / C=C Stretch | Imidazole and Phenyl Rings | 1450 - 1620 | Medium-Strong |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1100 - 1350 | Strong |

Theoretical and Computational Studies on 5 Difluoromethyl 2 Phenylimidazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods are instrumental in understanding the electronic landscape of 5-(Difluoromethyl)-2-phenylimidazole.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylimidazole Core Structure based on DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (imidazole) | ~1.38 Å |

| C-N (imidazole) | ~1.33 Å | |

| C-C (imidazole) | ~1.37 Å | |

| C-C (phenyl) | ~1.40 Å | |

| C-H (phenyl) | ~1.08 Å | |

| Bond Angle | C-N-C (imidazole) | ~108° |

| N-C-N (imidazole) | ~111° | |

| C-C-C (phenyl) | ~120° |

Note: These are typical values for related structures and may vary for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For imidazole (B134444) derivatives, DFT calculations are routinely used to determine the energies of these orbitals. irjweb.com The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and its potential for intermolecular charge transfer. irjweb.com In the case of this compound, the electron-withdrawing nature of the difluoromethyl group is expected to influence the energies of the frontier orbitals compared to unsubstituted 2-phenylimidazole (B1217362).

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives from DFT Calculations

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazole | -6.2967 | -1.8096 | 4.4871 |

| 1-Methylimidazole | -6.12 | -1.75 | 4.37 |

| Benzimidazole (B57391) | -6.01 | -1.68 | 4.33 |

Note: Data is for related imidazole compounds and serves as an illustrative example. irjweb.comresearchgate.net The actual values for this compound will be influenced by its specific substitution pattern.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping the energetic landscapes of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Understanding the mechanism of reactions involving this compound, such as its synthesis or subsequent functionalization, requires the identification of transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. Computational methods, particularly DFT, can be used to locate these transition state structures and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed energetic map of the reaction pathway. For instance, in the difluoromethylation of heterocyclic compounds, computational studies can help to elucidate whether the reaction proceeds through a radical or an ionic mechanism by comparing the activation energies of the different potential pathways.

Beyond transition states, computational modeling allows for the characterization of reaction intermediates. These are relatively stable species that exist for a finite lifetime between reaction steps. In the context of the synthesis of difluoromethylated imidazoles, computational studies have been used to investigate plausible reaction mechanisms. For example, in the difluoromethylation of imidazoles, calculations can help to determine whether the reaction proceeds via an imidazolide (B1226674) anion intermediate. nih.gov By modeling different potential pathways, such as those involving difluorocarbene insertion or other mechanisms, researchers can identify the most energetically favorable route. nih.gov

Conformational Analysis and Tautomerism Studies

Molecules are not static entities; they can exist in various spatial arrangements (conformations) and, in some cases, as different constitutional isomers that can interconvert (tautomers).

Conformational analysis of this compound would involve studying the rotation around the single bond connecting the phenyl group to the imidazole ring. Computational methods can be used to calculate the energy as a function of the dihedral angle of this rotation, thereby identifying the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. This is important as the conformation of the molecule can influence its biological activity and physical properties.

Tautomerism is a significant phenomenon in heterocyclic chemistry. For this compound, prototropic tautomerism is possible, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This would result in two tautomeric forms. Computational chemistry provides a means to assess the relative stabilities of these tautomers. beilstein-journals.org By calculating the energies of the different tautomeric forms, it is possible to predict which tautomer will be predominant under a given set of conditions. beilstein-journals.org The energy difference between the tautomers can be influenced by factors such as solvent effects, which can also be modeled computationally. orientjchem.orgntu.edu.iq Understanding the tautomeric preferences of this compound is crucial as different tautomers can exhibit distinct chemical and biological properties. nih.gov

Phenyl Ring Rotational Barriers

In the case of this compound, the difluoromethyl group at the 5-position of the imidazole ring is expected to influence the rotational barrier of the 2-phenyl group through electronic effects. The electron-withdrawing nature of the difluoromethyl group could potentially increase the rotational barrier compared to unsubstituted 2-phenylimidazole.

Table 1: Theoretical Rotational Barriers of Related Heterocyclic Compounds

| Compound | Method | Rotational Barrier (kcal/mol) |

| 2,2'-bi-1H-imidazole | B3LYP/6-31G* | 11.8 rsc.org |

| para-Substituted Anilines | wB97X-D/6-31G | Varies with substituent ugm.ac.idresearchgate.netdoaj.org |

| para-Substituted Phenols | wB97X-D/6-31G | Varies with substituent ugm.ac.idresearchgate.netdoaj.org |

Note: Data for this compound is not available. The table presents data for analogous structures to provide a theoretical context.

Imidazole Ring Tautomeric Equilibria

Tautomerism is a fundamental property of imidazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This equilibrium is sensitive to the nature and position of substituents, as well as the surrounding solvent environment. nih.govchemrxiv.org For 5-substituted imidazoles, two principal tautomers are possible.

DFT calculations have been extensively used to study the tautomeric equilibria in substituted imidazoles and related heterocyclic systems like 1,2,4-triazoles. nih.govresearchgate.net These studies consistently show that the relative stability of tautomers is governed by a combination of electronic and steric effects of the substituents, as well as interactions with the solvent. nih.gov For instance, in C5-substituted 1,2,4-triazoles, the nature of the substituent significantly influences which tautomer is the most stable. researchgate.net

In the case of this compound, the electron-withdrawing difluoromethyl group at the C5 position and the phenyl group at the C2 position will play a crucial role in determining the tautomeric preference. While specific experimental or computational data for this molecule is not available, theoretical studies on related fluorinated imidazoles could provide insights into the likely dominant tautomeric form. The solvent is also expected to have a significant impact, with polar solvents potentially favoring the more polar tautomer.

Table 2: Factors Influencing Tautomeric Equilibria in Imidazole Derivatives

| Factor | Influence |

| Substituent Effects | Electron-donating or -withdrawing groups alter the electron density on the nitrogen atoms, shifting the equilibrium. nih.gov |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.gov |

| Intramolecular Interactions | Hydrogen bonding or steric hindrance between substituents and the imidazole ring can favor one tautomer over another. researchgate.net |

Intermolecular Interactions and Supramolecular Assembly in Solid State

The solid-state structure of this compound is governed by a network of intermolecular interactions, which dictates its crystal packing and macroscopic properties. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the behavior of related molecules allows for a theoretical discussion of the expected interactions.

Hydrogen Bonding Networks Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is recognized as a lipophilic hydrogen bond donor. nih.gov This capability arises from the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond and imparts a partial positive charge on the hydrogen atom. This allows the CF₂H group to participate in hydrogen bonding interactions with suitable acceptors, such as nitrogen or oxygen atoms.

In the solid state, the CF₂H group of this compound is expected to form hydrogen bonds with the nitrogen atoms of neighboring imidazole rings. These interactions, in conjunction with the classical N-H···N hydrogen bonds of the imidazole moiety, would contribute to the formation of a robust supramolecular assembly. Studies on fluorinated benzimidazoles have shown that the presence and arrangement of fluorine atoms significantly influence the formation of intermolecular hydrogen bonds, leading to the construction of 1D, 2D, or 3D structures. mdpi.com

Pi-Stacking Interactions in Phenylimidazole Structures

Pi-stacking is a crucial non-covalent interaction that contributes to the stability of crystal structures containing aromatic rings. In phenylimidazole derivatives, both the phenyl and imidazole rings can participate in π-stacking interactions. These interactions can occur between phenyl rings, between imidazole rings, or between a phenyl and an imidazole ring of adjacent molecules.

Table 3: Typical Pi-Stacking Geometries and Distances in Aromatic Systems

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Description |

| Parallel-displaced | >3.8 nih.gov | Aromatic rings are parallel but offset from one another. |

| Face-to-face | <3.8 nih.gov | Aromatic rings are stacked directly on top of each other (energetically less favorable). |

| T-shaped | ~5.0 | The edge of one aromatic ring points towards the face of another. |

Note: These are general values for aromatic systems; specific distances in phenylimidazole structures may vary.

Molecular Docking and Binding Affinity Prediction in Enzyme Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govjaper.in

Docking studies of imidazole-based compounds have been performed on various enzyme targets, including cyclooxygenase (COX). nih.govnih.govjaper.in For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were docked into the active site of COX-2. nih.gov These studies revealed that the compounds could fit within the catalytic pocket and interact with key active site residues, such as Arg513, through hydrogen bonding. nih.gov

The difluoromethyl group in this compound can play a significant role in its binding to an enzyme. As a lipophilic hydrogen bond donor, it can form specific interactions with amino acid residues in the active site, potentially enhancing binding affinity and selectivity.

Following docking, binding affinity prediction methods are used to estimate the strength of the interaction between the ligand and the protein. rsc.orgarxiv.orgnih.govnih.gov These methods range from empirical scoring functions to more computationally intensive techniques like free energy perturbation. Accurate prediction of binding affinity is crucial for prioritizing compounds for further experimental testing. arxiv.orgnih.gov

Table 4: Key Amino Acid Residues in COX-2 Active Site for Inhibitor Binding

| Amino Acid Residue | Type of Interaction |

| Arginine (Arg120, Arg513) | Hydrogen Bonding, Pi-Cation nih.govjaper.inmdpi.com |

| Tyrosine (Tyr355, Tyr385) | Hydrogen Bonding japer.in |

| Serine (Ser530) | Hydrogen Bonding mdpi.com |

| Histidine (His90, His386, His388) | Hydrogen Bonding, Metal Coordination |

| Valine, Leucine, Alanine | Hydrophobic Interactions mdpi.com |

Note: This table lists common interacting residues for various inhibitors in the COX-2 active site and is not specific to this compound.

Applications of 5 Difluoromethyl 2 Phenylimidazole and Its Derivatives in Chemical Science

Role in the Development of Research Probes and Chemical Tools

The unique physicochemical properties of the 5-(difluoromethyl)-2-phenylimidazole scaffold make it a valuable tool in chemical biology and drug discovery. Its utility stems from its ability to serve as a versatile core for the design of molecules that can probe and modulate the function of biological systems.

Isosteric Replacements in Lead Compound Optimization

In the process of lead compound optimization in drug discovery, the strategic replacement of functional groups with bioisosteres is a widely employed tactic to enhance a molecule's pharmacological profile. princeton.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. princeton.edu The difluoromethyl (CF2H) group has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.gov This is attributed to its ability to act as a lipophilic hydrogen bond donor, a property that can influence molecular interactions and metabolic stability. acs.org

The incorporation of a difluoromethyl group, such as in the this compound structure, can lead to improved properties such as enhanced metabolic stability, increased lipophilicity, and better membrane permeability. nih.govmdpi.com These modifications can be crucial in transforming a promising lead compound into a viable drug candidate by improving its absorption, distribution, metabolism, and excretion (ADME) properties. princeton.edu The C-F bond is significantly stronger than a C-H bond, which contributes to the increased metabolic stability of fluorinated compounds. mdpi.com Therefore, the 5-(difluoromethyl) moiety can be strategically introduced into a phenylimidazole-based lead compound to overcome issues related to rapid metabolism at that position, a common challenge in drug development.

Modulators of Enzyme Activity in Biochemical Research Models

Derivatives of this compound have been investigated as modulators of various enzymes, serving as valuable research tools to study enzyme function and validate their potential as therapeutic targets.

Bacterial fatty acid synthesis (FAS) is an essential pathway and a well-established target for the development of new antibacterial agents. nih.govnih.gov One of the key enzymes in this pathway is enoyl-acyl carrier protein reductase (ENR), which exists in several isoforms, including FabK. nih.gov Phenylimidazole derivatives have emerged as potent and specific inhibitors of the FabK enzyme, particularly in bacteria like Streptococcus pneumoniae. nih.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the phenylimidazole scaffold is a crucial component for FabK inhibition. nih.gov While specific data on this compound is not extensively detailed in the provided context, the exploration of various substitutions on the phenylimidazole core has been a key strategy in the development of potent FabK inhibitors. nih.govbrown.edu For instance, a representative phenylimidazole derivative, compound 6 , demonstrated strong inhibitory activity against both FabI and FabK enzymes, with potent antibacterial activity against S. pneumoniae. brown.edu The antibacterial effect of this compound was attributed to the inhibition of FabK. brown.edu

| Compound | Target Enzyme(s) | IC50 (µM) | Organism |

| Compound 6 | FabI | 0.38 | - |

| FabK | 0.0045 | Streptococcus pneumoniae |

This table presents inhibitory activities of a representative phenylimidazole derivative against FabI and FabK enzymes.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govmdpi.com A specific member of this family, lanosterol (B1674476) 14α-demethylase (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. ijdrt.comnih.gov Inhibition of fungal CYP51 is the mechanism of action for azole antifungal drugs. mdpi.com

Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 enzymes. nih.gov For instance, 4-phenylimidazole (B135205) has been shown to be an inhibitor of CYP158A2. nih.gov The imidazole (B134444) nitrogen atom coordinates to the heme iron in the active site of the enzyme, leading to inhibition. ijdrt.com The introduction of fluorine atoms into imidazole derivatives has been explored in the design of 14α-demethylase inhibitors. ijdrt.comnih.gov Molecular docking studies of fluoro-substituted imidazole analogues have indicated interactions with the active site of 14α-demethylase. ijdrt.com While direct studies on this compound are not specified, its structural similarity to known imidazole-based CYP inhibitors suggests its potential as a modulator of these enzymes. The difluoromethyl group could influence the binding affinity and selectivity of the molecule for different CYP isoforms.

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com The inhibition of these enzymes is a major strategy for the treatment of inflammation. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. nih.gov

The imidazole scaffold has been incorporated into the design of selective COX-2 inhibitors. researchgate.net For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and evaluated as potent and selective COX-2 inhibitors. nih.gov The methanesulfonyl group on the phenyl ring is a key pharmacophore for COX-2 selectivity. nih.gov While the provided information does not specifically detail this compound in the context of dual COX-2 and 5-LOX inhibition, the known activity of imidazole derivatives against COX-2 suggests that this scaffold could be a starting point for developing such inhibitors. The electronic properties of the difluoromethyl group could potentially influence the interaction with the active sites of these enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5n | 35.6 | 0.07 | 508.6 |

| Celecoxib | 14.7 | 0.05 | 294 |

This table shows the in vitro COX-1 and COX-2 inhibitory activities of a representative imidazo[1,2-a]pyridine (B132010) derivative (5n) compared to Celecoxib. nih.gov

Antileishmanial Activity in Parasitological Research Models

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.govmdpi.com The search for new, effective, and less toxic antileishmanial drugs is a global health priority. mdpi.com Imidazole and benzimidazole (B57391) derivatives have been extensively investigated for their antileishmanial potential. nih.govnih.gov

The introduction of a difluoromethyl group into azole-containing compounds has been shown to be a promising strategy for enhancing antileishmanial activity. nih.gov A study on new imidazole and triazole compounds demonstrated that the incorporation of a difluoromethylene moiety converted previously inactive carbaldehyde derivatives into active antileishmanial agents against Leishmania amazonensis promastigotes. nih.gov This highlights the significant impact that the difluoromethyl group can have on the biological activity of these heterocyclic scaffolds. While specific data for this compound is not available in the provided context, the findings for analogous compounds strongly suggest its potential as a scaffold for the development of novel antileishmanial research probes and therapeutic leads. nih.govresearchgate.net

Anticancer Research Leads and Hybrid Compounds

The imidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. mdpi.com Phenylimidazole derivatives, in particular, have been investigated as promising anticancer agents. mdpi.com The introduction of fluorine-containing groups, such as the difluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov

While direct studies on the anticancer activity of this compound are not extensively documented, research on analogous structures provides strong rationale for its potential in this area. For instance, a series of 2-difluoromethylbenzimidazole derivatives were designed and evaluated as potential PI3Kα inhibitors, a key target in cancer therapy. mdpi.com Two of the newly synthesized compounds from this study demonstrated significant inhibitory activity, highlighting the potential of the difluoromethyl-heterocycle combination. mdpi.com

Another promising strategy in cancer therapy is the development of hybrid compounds, where two or more pharmacophores are combined into a single molecule to target multiple pathways or enhance efficacy. mdpi.combohrium.com Novel hybrid compounds linking 2-phenylbenzofuran (B156813) and imidazole moieties have been synthesized and shown to possess significant cytotoxic activity against several human tumor cell lines, with some being more active than the standard chemotherapy drug cisplatin (B142131). nih.govresearchgate.net Similarly, imidazole-based pyrimidine (B1678525) hybrids have been reported as effective anticancer agents targeting carbonic anhydrase isoenzymes, which are implicated in tumor progression. mdpi.com These findings suggest that this compound could serve as a valuable building block for creating novel hybrid anticancer agents.

Table 1: Examples of Anticancer Activity in Phenylimidazole and Benzimidazole Derivatives

| Compound Class | Target/Activity | Cancer Cell Lines | Key Findings |

|---|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | Antiproliferative | A-549 (lung), MCF-7 (breast), SK-MEL-28 (melanoma) | Certain derivatives showed potent activity, comparable to or better than 5-fluorouracil (B62378) and etoposide. mdpi.com |

| 2-Aryl Benzimidazole Derivative (5a) | EGFR and HER2 Inhibition | Breast Cancer Cells | The compound inhibited key cancer-promoting pathways and induced apoptosis. nih.gov |

| 2-Difluoromethylbenzimidazole Derivatives | PI3Kα Inhibition | Not specified | Newly designed compounds showed potent inhibitory activity with IC50 values in the nanomolar range. mdpi.com |

| 2-Phenylbenzofuran-Imidazole Hybrids | Cytotoxic | SMMC-7721 (liver), A549 (lung), etc. | Hybrid compound 15 was found to be more potent than cisplatin against several cell lines. nih.gov |

| Imidazole-based Pyrimidine Hybrids | Carbonic Anhydrase Inhibition | MDA-MB-231 (breast) | Compounds showed selective inhibition of cancer-related enzymes and cytotoxic activity against breast cancer cells. mdpi.com |

Contributions to Materials Science Research

The unique structural and electronic properties of imidazole derivatives also make them attractive for applications in materials science. researchgate.net

Precursors for Polymer Synthesis

Imidazole and its derivatives are valuable monomers for the synthesis of functional polymers. nih.govnih.gov Poly(vinyl imidazole)s, for example, are of great interest for applications ranging from catalysis to membrane materials. rsc.org The synthesis of well-controlled polymers from vinyl imidazole monomers has been a significant area of research. rsc.orgacs.org While the direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer precursor. Functionalization of the imidazole nitrogen or the phenyl ring could introduce polymerizable groups, allowing for its incorporation into novel polymer backbones. The presence of the difluoromethyl group would be expected to impart unique properties, such as altered solubility and thermal stability, to the resulting polymers.

Components in Coordination Chemistry for Advanced Materials

The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives versatile ligands in coordination chemistry. researchgate.net 2-Phenylimidazole (B1217362) is known to form complex compounds with metal ions like ruthenium(III). chemicalbook.comscbt.com These metal complexes can form discrete molecules or extend into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). mdpi.com Such materials have applications in catalysis, gas storage, and sensing. The electronic properties of the 2-phenylimidazole ligand can be tuned by substituents, and the difluoromethyl group in this compound would act as an electron-withdrawing group, modifying the ligand's donor properties and influencing the characteristics of the resulting metal complexes. researchgate.net

Application in Optoelectronic Research

Imidazole-based compounds have demonstrated significant potential in optoelectronics due to their excellent electrochemical and photoluminescent properties. researchgate.net They have been used as host materials, electron transporters, and fluorescent emitters in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net For example, a zinc phthalocyanine (B1677752) derivative incorporating triphenyl imidazole moieties at its periphery was synthesized and studied for its nonlinear optical properties and excited state dynamics. rsc.org Theoretical studies on 2,4,5-triphenyl imidazole-based dyes have also shown their potential for use in dye-sensitized solar cells (DSSCs). researchgate.net The inherent fluorescence of some imidazole derivatives can be sensitive to their environment, such as pH, making them useful as chemical sensors. rsc.orgnih.gov The introduction of a difluoromethyl group onto the 2-phenylimidazole core could modulate the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, potentially tuning its emission color and quantum efficiency for optoelectronic applications. nih.gov

Advanced Synthetic Reagents and Building Blocks

Beyond its direct applications, the reactivity of the difluoromethyl group makes this compound a potentially valuable synthetic intermediate.

Electrophilic and Nucleophilic Difluoromethylating Agents